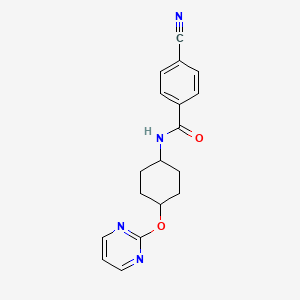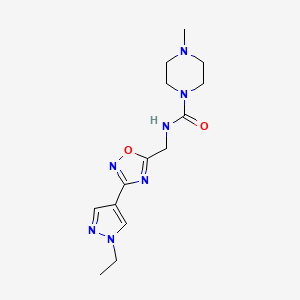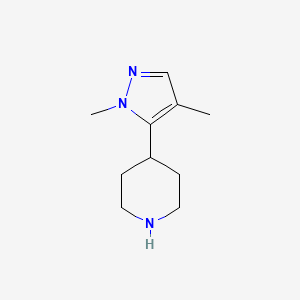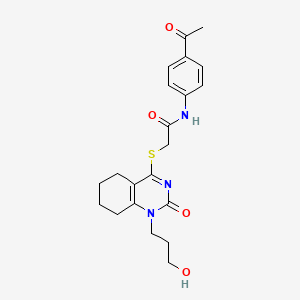
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Chemical Research
Synthesis Techniques and Reactivity Studies : Chemical compounds with complex structures, including those with chloro, methoxy, and ethyl groups, are often subjects of synthesis and reactivity studies. For instance, the research on compounds such as 5-Chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide (laquinimod) highlights the importance of understanding the synthesis pathways and reactivity of chemically complex molecules (Jansson et al., 2006). These studies often explore the mechanisms of reaction, such as intramolecular proton transfers, which could provide a model for understanding how similar compounds like N1-(5-chloro-2-methoxyphenyl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide might behave under various chemical conditions.
Environmental Degradation and Transformation
Environmental Persistence and Transformation : Research on the environmental behavior of herbicides with structures featuring chloro and methoxy groups, such as metolachlor and alachlor, examines how these compounds degrade in aquatic systems and soil. The study of their transformation products and breakdown mechanisms can inform the environmental fate of similar complex molecules (Graham et al., 1999). Understanding these processes is crucial for assessing the environmental impact and designing compounds with desirable degradation profiles.
Pharmacological Applications
Drug Development and Pharmacology : The synthesis and pharmacological profiling of compounds, particularly those targeting specific receptors or biological pathways, are critical areas of research. For example, the development of non-peptide endothelin receptor antagonists like TA-0201 shows the importance of structural specificity in creating effective therapeutic agents (Ohashi et al., 1999). Such studies could offer a framework for investigating the potential biological or therapeutic applications of this compound.
Analytical Chemistry and Material Science
Analytical and Material Applications : The chemical properties and analytical techniques applied to similar compounds can also be relevant. Studies on the adsorption, mobility, and efficacy of compounds with specific functional groups provide insights into their behavior in various matrices, which can be essential for both environmental science and material development (Peter & Weber, 1985).
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-8-5-12(19)9-14(16)21-18(24)17(23)20-10-15(22)11-3-6-13(26-2)7-4-11/h3-9,15,22H,10H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORAWURKMXMJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
oxo-lambda~4~-sulfane](/img/structure/B2737113.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2737117.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2737118.png)


![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2737122.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+](/img/structure/B2737124.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2737125.png)

![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2737129.png)
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide hydrochloride](/img/structure/B2737132.png)

![N-[4-(3,4-dimethylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2737134.png)
